molecular formula C15H20Cl2N2O B4408601 1-[4-(2-Chloro-3,6-dimethylphenoxy)butyl]imidazole;hydrochloride

1-[4-(2-Chloro-3,6-dimethylphenoxy)butyl]imidazole;hydrochloride

Cat. No.: B4408601
M. Wt: 315.2 g/mol
InChI Key: PMLKTYLRUUJIFE-UHFFFAOYSA-N
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Description

1-[4-(2-Chloro-3,6-dimethylphenoxy)butyl]imidazole;hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications.

Properties

IUPAC Name

1-[4-(2-chloro-3,6-dimethylphenoxy)butyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O.ClH/c1-12-5-6-13(2)15(14(12)16)19-10-4-3-8-18-9-7-17-11-18;/h5-7,9,11H,3-4,8,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLKTYLRUUJIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)Cl)OCCCCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Chloro-3,6-dimethylphenoxy)butyl]imidazole;hydrochloride typically involves the following steps:

    Formation of the phenoxybutyl intermediate: This step involves the reaction of 2-chloro-3,6-dimethylphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 4-(2-chloro-3,6-dimethylphenoxy)butane.

    Imidazole ring formation: The phenoxybutyl intermediate is then reacted with imidazole in the presence of a suitable catalyst, such as copper(I) iodide, under reflux conditions to form the desired imidazole derivative.

    Hydrochloride salt formation: The final step involves the conversion of the imidazole derivative to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and purity. Large-scale production may also involve continuous flow reactors and other advanced technologies to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Chloro-3,6-dimethylphenoxy)butyl]imidazole;hydrochloride can undergo various chemical reactions,

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-Chloro-3,6-dimethylphenoxy)butyl]imidazole;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[4-(2-Chloro-3,6-dimethylphenoxy)butyl]imidazole;hydrochloride

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